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Compound of Interest

1-Methyl-2-pentyl-4(1H)-
Compound Name:
quinolinone

Cat. No.: B046255

An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological context of 1-Methyl-2-pentyl-4(1H)-quinolinone, a natural product of interest to
researchers in medicinal chemistry and drug development. The information is tailored for
scientists and professionals engaged in chemical synthesis and biological evaluation of novel
compounds.

Compound Identity and Structure

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid isolated from the fruits of Evodia
Rutaecarpa.[1][2] It belongs to a class of heterocyclic compounds known for a wide range of
biological activities, including antibacterial and cytotoxic effects against cancer cells.[1][2]

e |[UPAC Name: 1-methyl-2-pentylquinolin-4-one[3]
e CAS Number: 22048-98-2[3][4]

e Molecular Formula: C1sH19NO[2]

» Molecular Weight: 229.32 g/mol [2]

e SMILES: CCCCCclcc(=0)n(C)c2cccecl2[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b046255?utm_src=pdf-interest
https://www.benchchem.com/product/b046255?utm_src=pdf-body
https://www.benchchem.com/product/b046255?utm_src=pdf-body
https://www.benchchem.com/product/b046255?utm_src=pdf-body
https://www.medchemexpress.com/1-methyl-2-pentyl-4-1h-quinolinone.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72519277.htm
https://www.medchemexpress.com/1-methyl-2-pentyl-4-1h-quinolinone.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72519277.htm
https://synhet.com/products/CAS-22048-98-2
https://synhet.com/products/CAS-22048-98-2
https://www.pharmaffiliates.com/en/22048-98-2-1-methyl-2-pentyl-4-1h-quinolinone-paphy000664.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72519277.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72519277.htm
https://synhet.com/products/CAS-22048-98-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

Chemical Structure:
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Physicochemical and Biological Properties

Quantitative data for 1-Methyl-2-pentyl-4(1H)-quinolinone is limited in publicly accessible
literature. The following table summarizes available data for the target compound and includes
experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks
the 2-pentyl group), for comparative purposes.
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Property Value Source | Comment
Molecular Formula Ci1sH1oNO [2]
Molecular Weight 229.32 g/mol [2]

Not specified. Related
Physical Form quinolinones are typically General knowledge.

powders.

For comparison, 1-methyl-
Melting Point Data not available 4(1H)-quinolinone has a
melting point of 152 °C.[5]

Boiling Point Data not available

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [2]
Acetate, DMSO, Acetone

For comparison, the related

aromatic amine 4-

pKa Data not available o
methylquinoline has a pKa of
5.67.[6]
For comparison, 1-methyl-

LogP (Octanol/Water) Data not available 4(1H)-quinolinone has a LogP
of 0.44.[5]

) ) o Antibacterial, Cytotoxic against
Biological Activity [1]
cancer cells
Natural Source Fruits of Evodia Rutaecarpa [1]

Experimental Protocols

While a specific, published synthesis for 1-Methyl-2-pentyl-4(1H)-quinolinone is not readily
available, a plausible route can be designed based on established methods for quinolin-4-one
synthesis, such as the Conrad-Limpach reaction.[7]
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Proposed Synthesis Protocol (Conrad-Limpach
Approach)

This protocol describes the synthesis via condensation of N-methylaniline with a 3-keto ester
followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)

e In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser,
combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (100 mL).

e Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

» Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in
the Dean-Stark trap.

e Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is
consumed.

o Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium
bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum
distillation or column chromatography.

Step 2: Thermal Cyclization to 1-Methyl-2-pentyl-4(1H)-quinolinone

e Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as
Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and
reflux condenser.

o Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or
Argon).

e Maintain this temperature for 30-60 minutes. The cyclization process results in the
elimination of ethanol.
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e Monitor the reaction by TLC.

e Upon completion, cool the mixture and dilute with a non-polar solvent like hexane to
precipitate the crude product.

e Filter the solid product, wash with cold hexane, and dry under vacuum.
Step 3: Purification

o Recrystallize the crude product from a suitable solvent system, such as ethanol/water or
ethyl acetate/hexane, to yield the purified 1-Methyl-2-pentyl-4(1H)-quinolinone.

Analytical Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard
analytical techniques.[3]

o Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent
(e.g., DMSO, Chloroform) for analysis.

e Liquid Chromatography-Mass Spectrometry (LCMS):
o Inject the sample into an HPLC system equipped with a C18 column.

o Use a gradient elution method with mobile phases such as water (with 0.1% formic acid)
and acetonitrile (with 0.1% formic acid).

o Monitor the elution profile with a UV detector.

o Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular
weight (Expected [M+H]* = 230.15).

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Dissolve the sample in a deuterated solvent (e.g., CDCls or DMSO-ds).

o Acquire *H NMR and 3C NMR spectra. The resulting spectra should be consistent with the
proposed structure, showing characteristic signals for the N-methyl group, the pentyl
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chain, and the aromatic protons of the quinolinone core.

o Purity Assessment: Determine the final purity using HPLC with UV detection by calculating
the peak area percentage of the main product. Purity should meet the standards for

biological testing (typically >95%).

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes and potential
biological mechanisms related to 1-Methyl-2-pentyl-4(1H)-quinolinone.
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Figure 1: Proposed Synthetic Workflow
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Figure 1: Proposed Synthetic Workflow
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Figure 2: Analytical Characterization Workflow
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Figure 3: Potential Anticancer Signaling Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure
and properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046255#1-methyl-2-pentyl-4-1h-quinolinone-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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